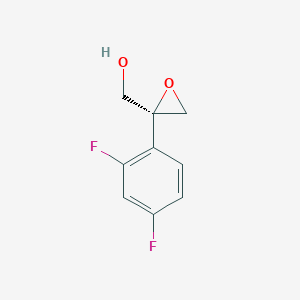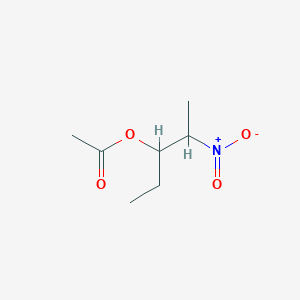
3-Acetoxy-2-nitropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-2-nitropentane is an organic compound characterized by the presence of an acetoxy group and a nitro group attached to a pentane backbone
Vorbereitungsmethoden
The synthesis of 3-Acetoxy-2-nitropentane can be achieved through several routes. One common method involves the nitration of 3-acetoxypentane using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another approach involves the displacement reaction of 3-acetoxypentyl halides with nitrite ions. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
3-Acetoxy-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions include amines, alcohols, and substituted pentanes.
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-2-nitropentane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pharmaceuticals, and agrochemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-Acetoxy-2-nitropentane involves its functional groups. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis or substitution. These reactions are facilitated by specific molecular targets and pathways, such as enzyme-catalyzed transformations in biocatalysis .
Vergleich Mit ähnlichen Verbindungen
3-Acetoxy-2-nitropentane can be compared with other nitroalkanes and acetoxy compounds:
Nitromethane: A simpler nitroalkane with similar reactivity but fewer functional groups.
3-Acetoxy-2-methylbenzoic acid: Another acetoxy compound with different applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of nitro and acetoxy groups, which provide diverse reactivity and potential for various applications.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-nitropentan-3-yl acetate |
InChI |
InChI=1S/C7H13NO4/c1-4-7(12-6(3)9)5(2)8(10)11/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
ISANAHAACRGGAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)[N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
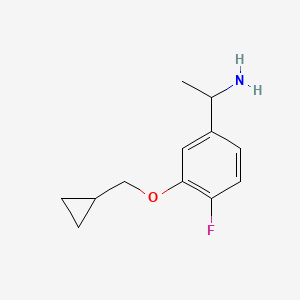
![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)


![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)
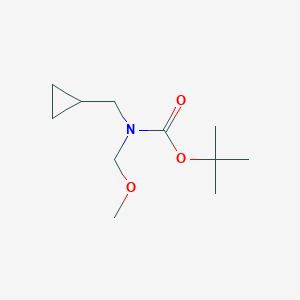


![3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
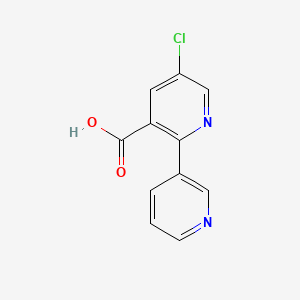
![3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
